molecular formula C18H26BrNO B1652797 N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide CAS No. 1609396-70-4

N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide

Cat. No. B1652797
CAS RN: 1609396-70-4
M. Wt: 352.3
InChI Key: LUDNUZHJKAIPML-UHFFFAOYSA-N
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Description

N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide, also known as Memantine, is a medication used to treat Alzheimer's disease. It was first synthesized in 1968 and approved for medical use in the United States in 2003. Memantine is a non-competitive NMDA receptor antagonist, which means it blocks the activity of the NMDA receptors in the brain.

Mechanism Of Action

N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide works by blocking the activity of the NMDA receptors, which are involved in the regulation of synaptic plasticity and memory formation. In Alzheimer's disease, excess glutamate is released, which overstimulates the NMDA receptors and causes neuronal damage. By blocking the NMDA receptors, N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide helps to reduce the damage caused by excess glutamate.
Biochemical and Physiological Effects
N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide has also been shown to reduce the levels of inflammatory cytokines, which are involved in the progression of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide has several advantages for lab experiments. It has a high affinity for the NMDA receptors, which makes it a useful tool for studying the role of these receptors in neurological disorders. N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide is also relatively safe and well-tolerated, which makes it a good candidate for clinical trials. However, N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide has limitations as well. It has a short half-life, which means that it needs to be administered multiple times per day. N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide can also cause side effects, such as dizziness, headache, and confusion.

Future Directions

There are several future directions for research on N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide. One area of interest is the potential use of N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide in combination with other drugs for the treatment of Alzheimer's disease. Another area of interest is the potential use of N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide in other neurological disorders, such as stroke and traumatic brain injury. Additionally, there is ongoing research on the development of new NMDA receptor antagonists that may be more effective than N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide.

Scientific Research Applications

N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It has been shown to improve cognitive function and delay the progression of the disease. N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide has also been studied for its potential use in other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]adamantan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO.BrH/c1-20-17-4-2-3-13(8-17)12-19-18-9-14-5-15(10-18)7-16(6-14)11-18;/h2-4,8,14-16,19H,5-7,9-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDNUZHJKAIPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC23CC4CC(C2)CC(C4)C3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide

CAS RN

1609396-70-4
Record name Tricyclo[3.3.1.13,7]decan-1-amine, N-[(3-methoxyphenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609396-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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